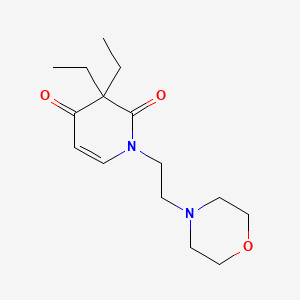

2,4(1H,3H)-Pyridinedione, 3,3-diethyl-1-(2-(4-morpholinyl)ethyl)-

Description

The compound 2,4(1H,3H)-Pyridinedione, 3,3-diethyl-1-(2-(4-morpholinyl)ethyl)- (CAS 77-04-3) features a pyridinedione core substituted with two ethyl groups at the 3-position and a 2-(4-morpholinyl)ethyl group at the 1-position. Its molecular formula is C₉H₁₃NO₂, with a molecular weight of 167 g/mol. Pyridinediones are known for diverse pharmacological activities, including antimicrobial and central nervous system (CNS) modulation.

Properties

CAS No. |

74619-89-9 |

|---|---|

Molecular Formula |

C15H24N2O3 |

Molecular Weight |

280.36 g/mol |

IUPAC Name |

3,3-diethyl-1-(2-morpholin-4-ylethyl)pyridine-2,4-dione |

InChI |

InChI=1S/C15H24N2O3/c1-3-15(4-2)13(18)5-6-17(14(15)19)8-7-16-9-11-20-12-10-16/h5-6H,3-4,7-12H2,1-2H3 |

InChI Key |

RUMVLVRGZSNKGA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C(=O)C=CN(C1=O)CCN2CCOCC2)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyridinedione, 3,3-diethyl-1-(2-(4-morpholinyl)ethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridinedione Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyridinedione ring.

Introduction of Diethyl Groups: The diethyl groups can be introduced through alkylation reactions using diethyl halides in the presence of a strong base.

Attachment of the Morpholinyl Group: The morpholinyl group is introduced via nucleophilic substitution reactions, where a suitable morpholine derivative reacts with an intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyridinedione, 3,3-diethyl-1-(2-(4-morpholinyl)ethyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridinediones with various functional groups.

Scientific Research Applications

2,4(1H,3H)-Pyridinedione, 3,3-diethyl-1-(2-(4-morpholinyl)ethyl)- has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyridinedione, 3,3-diethyl-1-(2-(4-morpholinyl)ethyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to derivatives with pyridinedione/pyrimidinedione cores and analogous substituents (Table 1).

Table 1: Key Properties of 2,4(1H,3H)-Pyridinedione Derivatives and Analogs

Functional Group Impact on Bioactivity

- Morpholinyl Ethyl Group: The 2-(4-morpholinyl)ethyl substituent in the target compound and its pyrimidinedione analog may enhance solubility and CNS penetration due to morpholine’s polarity.

- Halogenated Substituents : Analogs with dichlorobenzyl () or trifluoromethyl groups () exhibit predicted antimicrobial/herbicidal activities, suggesting halogenation enhances target binding.

Biological Activity

2,4(1H,3H)-Pyridinedione, 3,3-diethyl-1-(2-(4-morpholinyl)ethyl)- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C15H24N2O3

- CAS Number : 74619-89-9

- Molecular Weight : 280.37 g/mol

Research indicates that 2,4(1H,3H)-Pyridinedione exhibits several mechanisms of action:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to reduced cell proliferation in certain cancer types.

- Antioxidant Activity : It possesses antioxidant properties that help in scavenging free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Cancer Treatment : Due to its ability to inhibit tumor growth and induce apoptosis in cancer cells.

- Neurological Disorders : Its neuroprotective properties suggest potential use in treating neurodegenerative diseases.

- Cardiovascular Health : The antioxidant effects may contribute to cardiovascular protection.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of 2,4(1H,3H)-Pyridinedione. The researchers found that the compound significantly inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Case Study 2: Neuroprotective Effects

In a preclinical trial reported in Neuroscience Letters, the compound demonstrated protective effects against neuronal damage induced by oxidative stress. The results indicated a decrease in markers of inflammation and cell death in neuronal cultures treated with the compound.

Research Findings Table

| Study | Focus | Findings |

|---|---|---|

| Journal of Medicinal Chemistry | Anticancer | Inhibition of tumor growth; apoptosis induction |

| Neuroscience Letters | Neuroprotection | Decreased oxidative stress markers; reduced inflammation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.